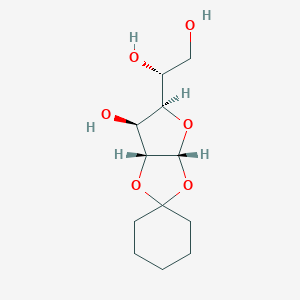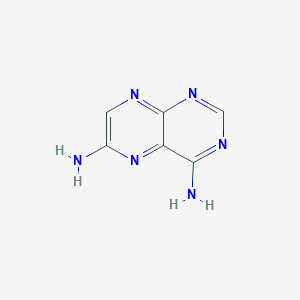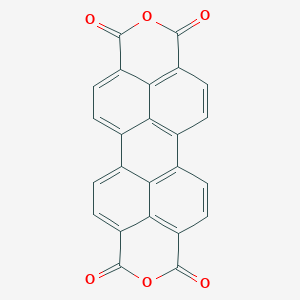![molecular formula C20H28O3 B090774 (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one CAS No. 15959-13-4](/img/structure/B90774.png)
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is a diterpenoid compound derived from kaurene. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one typically involves the hydroxylation of kaurene. One common method is the microbiological hydroxylation using Rhizopus arrhizus, which converts kaurene into this compound through a series of enzymatic reactions . The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using engineered microorganisms. These microorganisms are genetically modified to express high levels of the enzymes required for the hydroxylation of kaurene. This method is preferred due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the hydroxyl groups, altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties for specific applications.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Various organic reagents can be used depending on the desired functional group to be introduced.
Major Products Formed:
- Dihydroxykaurenolide
- Trihydroxykaurenolide
- Substituted kaurenolides with enhanced biological activities
Applications De Recherche Scientifique
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one has a wide range of applications in scientific research:
- Chemistry: It serves as a precursor for synthesizing more complex diterpenoid compounds.
- Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
- Medicine: Due to its anti-inflammatory and anticancer properties, this compound is being investigated for therapeutic applications in treating various diseases .
- Industry: It is used in the production of bioactive compounds and as a lead compound for drug development .
Mécanisme D'action
The mechanism of action of (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 7alpha-Hydroxycholesterol
- 7beta-Hydroxykaurenolide
- Kaur-16-en-19-oic acid
Comparison: (1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. For instance, 7alpha-Hydroxycholesterol is primarily involved in cholesterol metabolism, whereas this compound exhibits broader biological activities, including antiviral and anticancer properties .
Propriétés
Numéro CAS |
15959-13-4 |
|---|---|
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,2S,5R,8R,9S,10R,13R,17S)-9-hydroxy-1,13-dimethyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3)15(18)14(16(20)21)23-17(19)22/h12-16,21H,1,4-10H2,2-3H3/t12-,13+,14-,15+,16-,18+,19-,20+/m1/s1 |
Clé InChI |
AHKUFTRUMQKIPH-JDYPGNFISA-N |
SMILES |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)C |
SMILES canonique |
CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)











![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)
